![molecular formula C11H14N2O B2645587 3-Amino-1-(4-methylphenyl)pyrrolidin-2-one CAS No. 6103-50-0](/img/structure/B2645587.png)
3-Amino-1-(4-methylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Amino-1-(4-methylphenyl)pyrrolidin-2-one” is a synthetic cathinone . Synthetic cathinones are one of the most numerous and widespread groups among novel psychoactive substances (NPS) . They pose a significant threat to the health and lives of their users .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones, which includes “3-Amino-1-(4-methylphenyl)pyrrolidin-2-one”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .Chemical Reactions Analysis
Pyrrolidin-2-ones, including “3-Amino-1-(4-methylphenyl)pyrrolidin-2-one”, are versatile lead compounds for designing powerful bioactive agents . They can be used in the synthesis of various alkaloids and unusual β-amino acids .Scientific Research Applications
- Pharmacophore Exploration : The sp³-hybridized pyrrolidine scaffold allows efficient exploration of the pharmacophore space. Its non-planarity (referred to as “pseudorotation”) contributes to three-dimensional coverage, enhancing drug binding interactions .
Monoamine Uptake Inhibition
The compound’s structure suggests potential monoamine uptake inhibition. Researchers have investigated analogues of this compound as promising inhibitors, particularly in the context of neurotransmitter reuptake processes .
Crystallography and Spectroscopy
Researchers have studied the crystal structures and spectroscopic properties of related compounds. Techniques like X-ray crystallography and NMR spectroscopy provide valuable insights into molecular conformations and interactions .
Selective Androgen Receptor Modulators (SARMs)
Analogues of this compound have been explored as SARMs. Researchers optimized the structure to achieve selectivity for the androgen receptor .
Safety and Hazards
properties
IUPAC Name |
3-amino-1-(4-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-2-4-9(5-3-8)13-7-6-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDBJBMOAQKYFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCC(C2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(4-methylphenyl)pyrrolidin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.